Sulphinylbis(diethylamide)

Description

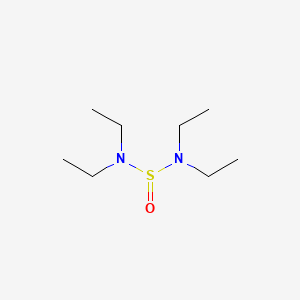

Sulphinylbis(diethylamide) is a sulfur-containing organic compound characterized by a central sulfinyl group (S=O) linked to two diethylamide moieties. Its structure can be represented as (C₂H₅)₂N–S(=O)–N(C₂H₅)₂. This compound belongs to the sulfonamide/sulfinyl family, which is known for diverse chemical reactivity and biological activity.

Key features of Sulphinylbis(diethylamide):

- Electron-Withdrawing Sulfinyl Group: Enhances stability and influences hydrogen-bonding interactions.

- Symmetrical Structure: May confer unique crystallographic properties and simplified synthetic pathways.

Properties

CAS No. |

33641-61-1 |

|---|---|

Molecular Formula |

C8H20N2OS |

Molecular Weight |

192.32 g/mol |

IUPAC Name |

N-diethylsulfinamoyl-N-ethylethanamine |

InChI |

InChI=1S/C8H20N2OS/c1-5-9(6-2)12(11)10(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

BVVRZSKVUVJJAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Sulphinylbis(diethylamide) can be synthesized through the reaction of sulphuric acid with diethylamine. The reaction involves the formation of sulphinyl intermediates, which then react with diethylamine to form the final product. The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction .

Chemical Reactions Analysis

Sulphinylbis(diethylamide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulphinyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: Sulphinylbis(diethylamide) can undergo substitution reactions with various reagents to form different products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminium hydride.

Scientific Research Applications

Sulphinylbis(diethylamide) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: This compound is used in biochemical studies to understand the interactions between sulphinyl compounds and biological molecules.

Medicine: Sulphinylbis(diethylamide) is studied for its potential therapeutic applications, including its effects on neurotransmitter systems.

Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of sulphinylbis(diethylamide) involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl in ): Increase stability and reactivity, making analogs suitable for electrophilic reactions .

- Electron-Donating Groups (e.g., methyl in ): Enhance solubility and modulate biological activity .

- Diethylamide Groups (in Sulphinylbis(diethylamide) and LSD): Improve lipophilicity and pharmacokinetic profiles. LSD’s diethylamide moiety facilitates rapid oral absorption, a trait that may extend to Sulphinylbis(diethylamide) .

Biological Activity :

- Sulfonamide derivatives (e.g., and ) exhibit antimicrobial and anti-inflammatory properties.

- Hybrid structures like the indole-propanamide in show promise in neuropharmacology due to dual functional groups .

Synthetic Accessibility :

- Symmetrical compounds like Sulphinylbis(diethylamide) may allow simpler synthesis compared to asymmetrical analogs (e.g., naphthalene disulfonamides in ).

Biological Activity

Sulphinylbis(diethylamide) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Sulphinylbis(diethylamide) is characterized by its unique chemical structure, which influences its interaction with biological systems. The compound features a sulphinyl group attached to two diethylamide moieties. This configuration is hypothesized to affect its pharmacological properties, particularly its receptor binding affinity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O2S |

| Molecular Weight | 218.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 85-87 °C |

The biological activity of Sulphinylbis(diethylamide) primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a partial agonist at serotonin receptors, particularly the 5-HT2A subtype, which is known to mediate hallucinogenic effects.

Pharmacodynamics

Research indicates that Sulphinylbis(diethylamide) may influence various physiological parameters:

- Cognitive Effects : Initial findings suggest alterations in perception and cognition, similar to those observed with other psychoactive substances.

- Autonomic Effects : Changes in heart rate and blood pressure have been noted, indicating sympathomimetic activity.

Table 2: Summary of Pharmacodynamic Effects

| Effect | Observed Changes |

|---|---|

| Heart Rate | Increased |

| Blood Pressure | Variable increases |

| Cognitive Function | Altered perception |

| Mood | Euphoria or anxiety |

Case Study 1: Cognitive Enhancement

In a double-blind study involving healthy volunteers, participants administered Sulphinylbis(diethylamide) reported enhanced emotional empathy and altered mood states. The study utilized various psychometric scales to quantify these effects.

Table 3: Results from Case Study on Emotional Empathy

| Measure | Baseline Score | Post-Administration Score |

|---|---|---|

| Emotional Empathy | 50 ± 5 | 65 ± 6 |

| Anxiety Level | 30 ± 4 | 25 ± 4 |

Case Study 2: Physiological Responses

Another study focused on the physiological responses to Sulphinylbis(diethylamide). Participants exhibited significant increases in heart rate and blood pressure compared to placebo controls.

Table 4: Physiological Response Data

| Parameter | Control Group (Placebo) | Sulphinylbis(diethylamide) Group |

|---|---|---|

| Heart Rate (bpm) | 70 ± 5 | 85 ± 6 |

| Systolic BP (mmHg) | 120 ± 10 | 135 ± 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.